

What is the pharmacology of Alimix (Cisapride)?

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An In-depth Technical Guide to the Pharmacology of Cisapride

Introduction

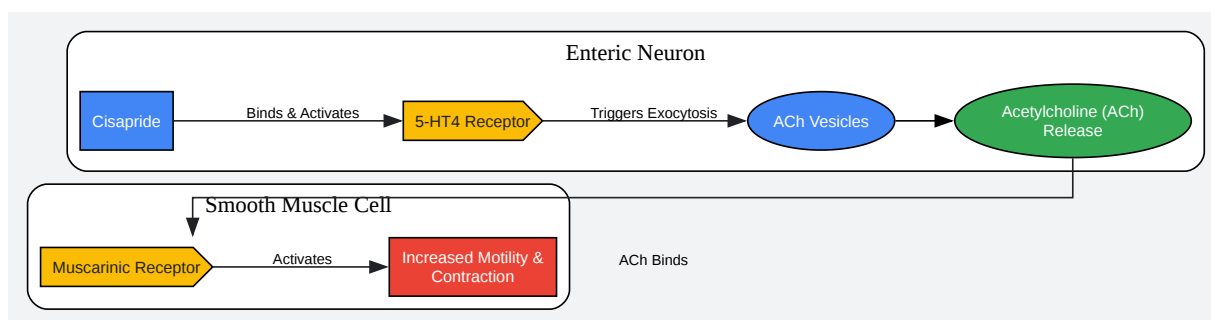
Cisapride is a gastroprokinetic agent that enhances or restores motility throughout the gastrointestinal (GI) tract.[1][2] Chemically, it is a substituted piperidinyl benzamide, related to metoclopramide.[1][2] It was developed by Janssen Pharmaceuticals in 1980 and has been marketed under trade names such as Propulsid and Prepulsid.[3] Cisapride was primarily used to treat conditions like gastroesophageal reflux disease (GERD), gastroparesis, and non-ulcer dyspepsia.[2][3][4] However, due to serious cardiac side effects, specifically the potential to cause life-threatening arrhythmias, its use has been withdrawn or severely restricted in many countries.[3][5] Despite this, it remains in use in veterinary medicine, particularly for treating megacolon in cats and GI stasis in rabbits.[3] This guide provides a detailed overview of the pharmacology of Cisapride for a scientific audience.

Pharmacodynamics

Primary Mechanism of Action

Cisapride's primary mechanism of action is the selective agonism of serotonin 5-HT₄ receptors located on enteric neurons in the myenteric plexus.[3][5][6][7] Activation of these receptors enhances the physiological release of the neurotransmitter acetylcholine (ACh).[2][7][8] The increased availability of ACh at the neuromuscular junction of the GI tract stimulates muscarinic receptors on smooth muscle cells, thereby increasing motility, coordination, and tone of the esophagus, stomach, small intestine, and colon.[3][4][8] Unlike metoclopramide, Cisapride is

largely devoid of central nervous system depressant or antidopaminergic effects, as it does not significantly block dopamine receptors.[1][2][6]



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Caption: Cisapride's 5-HT₄ receptor agonist activity on enteric neurons.

Cardiovascular Effects and Off-Target Activity

The primary safety concern with Cisapride is its ability to prolong the QT interval of the electrocardiogram (ECG), which creates a risk for serious cardiac arrhythmias, including Torsades de Pointes and ventricular fibrillation.[3][8][9][10] This effect is not related to its prokinetic mechanism but is due to off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1).[11] The hERG channel is critical for the repolarization phase of the cardiac action potential. By blocking this channel, Cisapride delays repolarization, leading to a lengthened QT interval.[9][12] The risk is dose-dependent and significantly exacerbated by factors that increase Cisapride plasma concentrations or have additive QT-prolonging effects.[9][10][12]

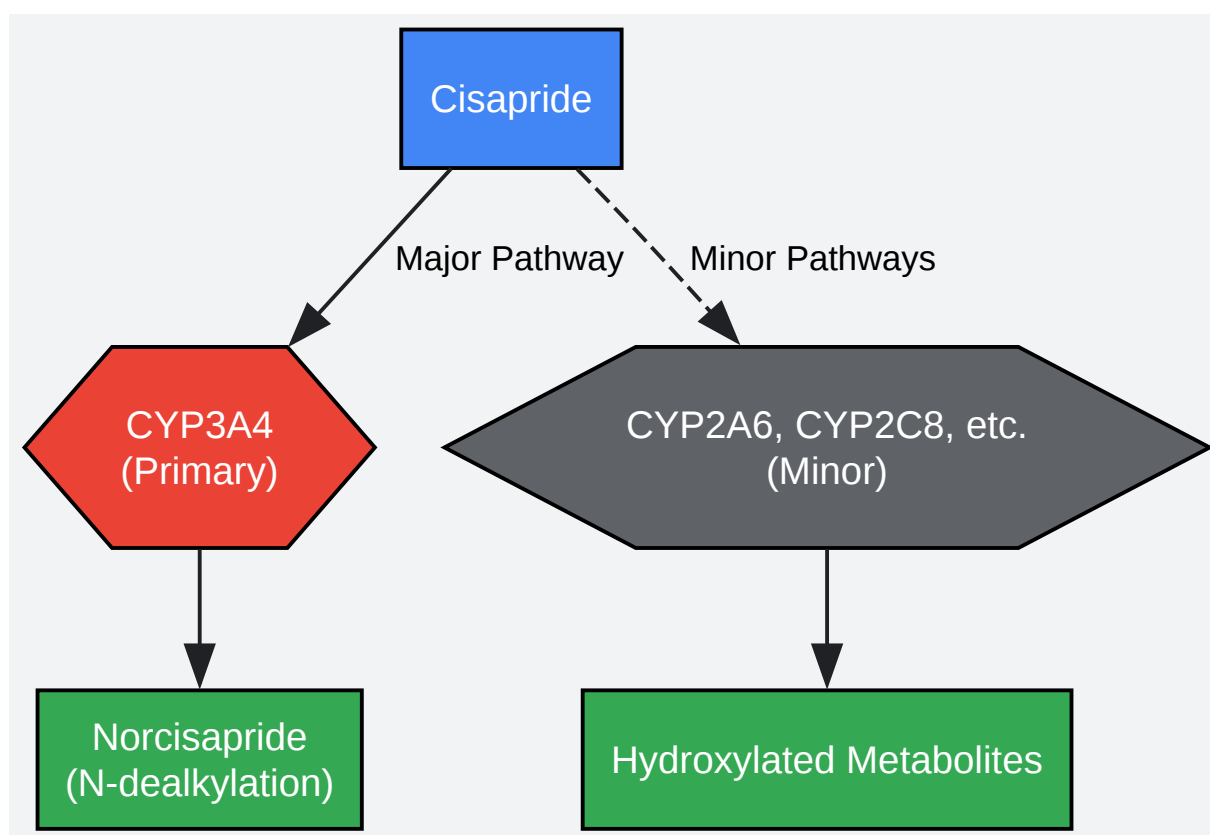
Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

Cisapride is administered orally.[1] Its bioavailability is relatively low, around 30-40%.[3] The drug is highly protein-bound in the plasma, at approximately 97.5%.[3]

The metabolism of Cisapride is the most critical aspect of its pharmacokinetics, particularly concerning drug interactions. It is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][10][13][14] The major metabolic pathway is oxidative N-dealkylation at the piperidine nitrogen, which forms the primary metabolite, norcisapride.[13][14] Other minor pathways include aromatic hydroxylation.[15] Due to its reliance on CYP3A4, co-administration with potent inhibitors of this enzyme can dramatically increase Cisapride plasma levels, elevating the risk of cardiotoxicity.[8][10][16]

The elimination half-life of Cisapride is approximately 10 hours, though it can be considerably longer in elderly patients.[3][17] Excretion occurs through both renal and biliary pathways.[3]



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Caption: Primary metabolic pathways of Cisapride via Cytochrome P450 enzymes.

Quantitative Pharmacological Data

The pharmacological profile of Cisapride is defined by several key quantitative parameters derived from in vitro and clinical studies.

Table 1: Receptor and Ion Channel Binding & Activity

Target	Parameter	Value	Reference
5-HT ₄ Receptor	EC ₅₀	140 nM	[11]
hERG (Kv11.1) Channel	IC ₅₀	9.4 nM	[11]

| Kv4.3 Channel | IC₅₀ | 9.8 μM |[11] |

Table 2: Key Pharmacokinetic Parameters

Parameter	Value	Population / Condition	Reference
Bioavailability	30 - 40%	Adults	[3]
Protein Binding	97.5%	Adults	[3]
Elimination Half-life	~10 hours	Healthy Adults	[3]
Elimination Half-life	21.8 ± 10.6 hours	Elderly Patients	[17]
Apparent K _m (Metabolism)	8.6 ± 3.5 μM	Human Liver Microsomes	[14]
V _{max} (Norcisapride formation)	155 ± 91 pmol/min/mg	Human Liver Microsomes	[15]
K _m (Norcisapride formation)	23.4 ± 8.6 μM	Human Liver Microsomes	[15]

| Oral Plasma Clearance | 380 ± 161 ml/min | Hemodialysis Patients |[18] |

Table 3: Clinical and Drug Interaction Data

Parameter	Condition	Value	Reference
QTc Interval	Cisapride 10mg tid vs. Baseline	+13 ± 15 ms increase	[12]
C _{max}	10mg dose with Grapefruit Juice	87 ± 40 ng/mL (vs. 65 ± 398 ng/mL with water)	[19]

| AUC₍₀₋₂₅₎ | 10mg dose with Grapefruit Juice | 580 ± 289 h*ng/mL (vs. 418 ± 280 with water) | [19] |

Drug Interactions

Drug interactions are a major concern with Cisapride, primarily due to its metabolism and cardiac effects.

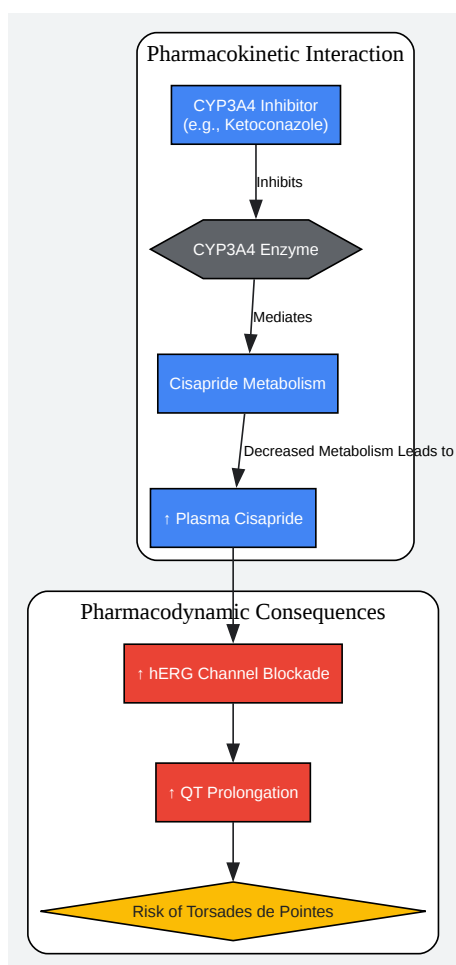
Pharmacokinetic Interactions

The most critical interactions involve potent inhibitors of the CYP3A4 enzyme.[8][10] Co-administration with these drugs can lead to significantly elevated plasma concentrations of Cisapride, increasing the risk of QT prolongation.[8][9][16]

- Strong Inhibitors (Contraindicated):
 - Azole antifungals (e.g., ketoconazole, itraconazole).[8][16]
 - Macrolide antibiotics (e.g., erythromycin, clarithromycin).[8][16]
 - HIV Protease Inhibitors (e.g., ritonavir, indinavir).[8][14]
- Other Interactions:
 - Grapefruit juice, a known CYP3A4 inhibitor, increases the oral bioavailability of Cisapride. [19]
 - Cimetidine can cause a small increase in Cisapride plasma levels.[16]

Pharmacodynamic Interactions

Cisapride should not be used with other medications that are known to prolong the QT interval. The additive effect increases the risk of cardiac arrhythmias.[10] Examples include certain antiarrhythmics (e.g., quinidine, procainamide, sotalol), tricyclic antidepressants, and some antipsychotics.[10] Additionally, the prokinetic effects of Cisapride can be compromised by anticholinergic drugs.[8]



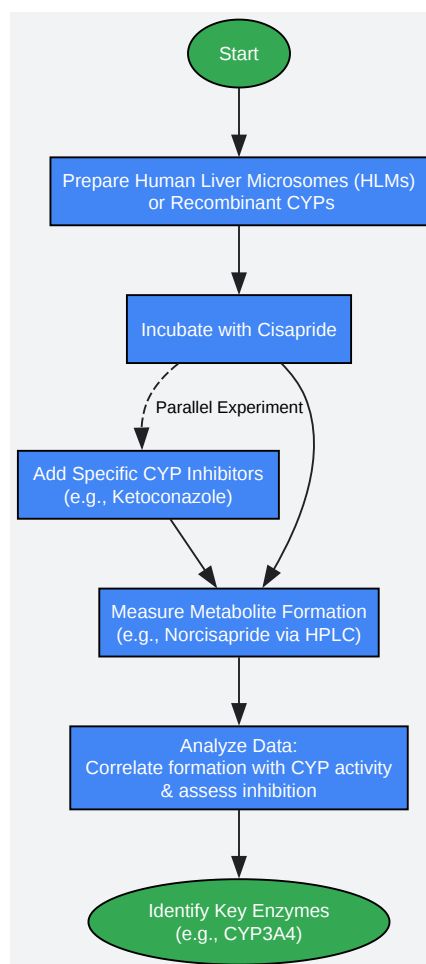
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Caption: Logic of Cisapride's interaction with a CYP3A4 inhibitor.

Cited Experimental Methodologies

Detailed experimental protocols are not fully available in the cited review articles. However, the methodologies employed in the key studies can be summarized as follows:

- Identification of Metabolic Pathways:
 - Protocol: In vitro studies utilized human liver microsomes (HLMs) and a panel of recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C8) expressed in cell lines. [13][15] Cisapride was incubated with these preparations, and the formation of metabolites (e.g., norcisapride) was quantified using High-Performance Liquid Chromatography (HPLC) or gas chromatography. [15][18] To identify the specific enzymes involved, correlation studies were run comparing metabolite formation rates with the known activities of specific CYPs in a panel of HLMs. Additionally, isoform-specific chemical inhibitors (e.g., ketoconazole for CYP3A4) were used to demonstrate their effect on Cisapride metabolism. [15]
- Clinical Pharmacokinetic and Interaction Studies:
 - Protocol: Healthy volunteers or specific patient populations were enrolled in randomized, crossover design studies. [19][20] Subjects received a single oral dose of Cisapride with a potential interactor (e.g., grapefruit juice) or a control (e.g., water). [19] Serial blood samples were collected over a defined period (e.g., 24-25 hours), and plasma concentrations of Cisapride and its metabolites were measured by HPLC. [19] Standard pharmacokinetic parameters like C_{max} , T_{max} , and AUC were then calculated using noncompartmental methods to determine the significance of any interaction. [19][20]
- Assessment of Cardiac Effects:
 - Protocol: Clinical studies prospectively enrolled patients indicated for Cisapride therapy. [12] Exclusion criteria included pre-existing conditions or medications known to affect cardiac conduction. [12] Patients were administered escalating doses of Cisapride (e.g., 5 mg tid followed by 10 mg tid). [12] Twelve-lead ECGs were performed at baseline and at the completion of each dosing stage to measure the corrected QT (QTc) interval. [12] Holter monitoring was also used in some cases to detect arrhythmias over a longer duration. [12]



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Caption: Workflow for an in vitro study to identify Cisapride-metabolizing enzymes.

Conclusion

Cisapride is a potent gastroprokinetic agent whose therapeutic action is mediated by 5-HT₄ receptor agonism. Its efficacy in treating motility disorders like GERD and gastroparesis is well-documented.[1][4] However, its clinical utility is severely limited by a significant pharmacodynamic liability: the blockade of the hERG potassium channel, which leads to QT interval prolongation and a risk of fatal arrhythmias.[3][9] The drug's pharmacokinetic profile, characterized by extensive metabolism via CYP3A4, makes it highly susceptible to drug-drug interactions that can amplify its cardiotoxicity.[3][10] This complex interplay between efficacy, off-target effects, and metabolic vulnerabilities underscores the challenges in its clinical use and led to its withdrawal from many markets.

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